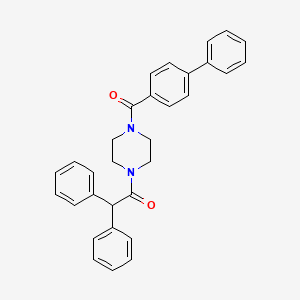![molecular formula C23H19N3O4S B5190943 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, also known as BAY 41-2272, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It was first synthesized by scientists at Bayer AG in Germany in 2002 and has since been extensively studied for its potential therapeutic applications.
作用機序
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 works by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. By inhibiting PDE5, this compound 41-2272 increases the levels of cGMP, which in turn leads to relaxation of the smooth muscle cells and vasodilation of the blood vessels.
Biochemical and Physiological Effects:
The vasodilatory effects of this compound 41-2272 have been demonstrated in both in vitro and in vivo studies. It has been shown to relax the smooth muscle cells of the pulmonary and systemic arteries, leading to increased blood flow and reduced vascular resistance. This compound 41-2272 has also been shown to have anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells, which may be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 is its high potency and selectivity for PDE5. This makes it a valuable tool for studying the role of PDE5 in various physiological and pathological processes. However, like all experimental compounds, this compound 41-2272 has certain limitations. For example, it may have off-target effects on other PDE isoforms or other signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272. One area of interest is the development of new PDE5 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the therapeutic potential of this compound 41-2272 in other disease states, such as cancer and neurological disorders. Finally, further studies are needed to elucidate the precise mechanisms underlying the vasodilatory and anti-inflammatory effects of this compound 41-2272, which may lead to the development of new therapeutic strategies for cardiovascular diseases.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 involves several steps, starting from the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methylphenol and 2-mercaptobenzothiazole to yield the final product. The synthesis process is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects on both pulmonary and systemic arteries, which makes it a promising candidate for the treatment of pulmonary hypertension and other related conditions.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-20-11-9-15(13-19(20)26(28)29)22(27)24-17-10-8-16(12-14(17)2)23-25-18-6-4-5-7-21(18)31-23/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPABUCOXMHRZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

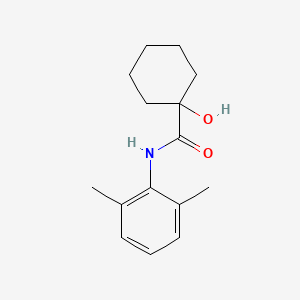
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)
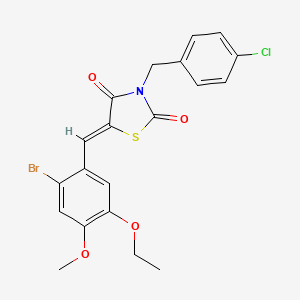
![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)

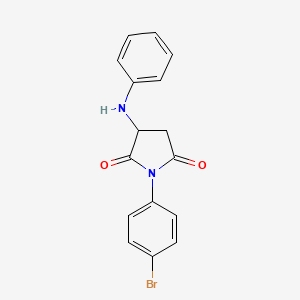
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)
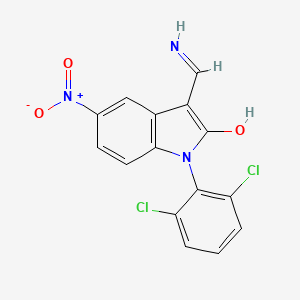
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5190950.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)
